molecular formula C11H16N2O B14831661 (2-Cyclopropoxy-1,4-phenylene)dimethanamine

(2-Cyclopropoxy-1,4-phenylene)dimethanamine

Katalognummer: B14831661
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: PGIUKWRIUOGKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopropoxy-1,4-phenylene)dimethanamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a phenylene ring substituted with two methanamine groups and a cyclopropoxy group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-1,4-phenylene)dimethanamine typically involves the reaction of 2-cyclopropoxy-1,4-dibromobenzene with methanamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclopropoxy-1,4-phenylene)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylene compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-Cyclopropoxy-1,4-phenylene)dimethanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Cyclopropoxy-1,4-phenylene)dimethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using techniques such as molecular docking, NMR spectroscopy, and X-ray crystallography .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2-Cyclopropoxy-1,4-phenylene)dimethanamine include:

Uniqueness

The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the synthesis of sterically hindered molecules or in reactions requiring unique electronic effects .

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

[4-(aminomethyl)-3-cyclopropyloxyphenyl]methanamine

InChI

InChI=1S/C11H16N2O/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5,10H,3-4,6-7,12-13H2

InChI-Schlüssel

PGIUKWRIUOGKSU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=CC(=C2)CN)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.